molecular formula C11H10F3N3 B10911578 2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B10911578
M. Wt: 241.21 g/mol
InChI Key: XNXGLZQCCIRVAT-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline typically involves the reaction of 4-methyl-1H-pyrazole with a suitable aniline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol
  • 4-(4-Methyl-1H-pyrazol-1-YL)aniline

Uniqueness

2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is unique due to the presence of both a pyrazole ring and a trifluoromethyl-substituted aniline moiety

Biological Activity

2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline, a compound with the molecular formula C11H10F3N3C_{11}H_{10}F_3N_3 and a molecular weight of 241.21 g/mol, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : this compound
  • CAS Number : 1006959-90-5
  • Molecular Weight : 241.21 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical cancer)2.76
Caco-2 (Colon adenocarcinoma)9.27
RXF 486 (Renal cancer)1.143

These findings suggest that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary data suggest that the compound may possess antimicrobial properties. Related pyrazole derivatives have demonstrated activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Study on Anticancer Efficacy

In a study conducted by researchers at a leading pharmaceutical institute, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among them, this compound exhibited noteworthy potency against multiple human tumor cell lines, particularly in renal and cervical cancers. The study concluded that the compound's structural features significantly contribute to its biological efficacy .

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting effective systemic absorption and action .

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-2-8(4-9(10)15)11(12,13)14/h2-6H,15H2,1H3

InChI Key

XNXGLZQCCIRVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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